molecular formula C21H24INO2 B5195743 4,6-Ditert-butyl-2-(3-iodophenyl)-1,3-benzoxazol-7-ol

4,6-Ditert-butyl-2-(3-iodophenyl)-1,3-benzoxazol-7-ol

Cat. No.: B5195743
M. Wt: 449.3 g/mol
InChI Key: MSTITZVLOLUZRM-UHFFFAOYSA-N
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Description

4,6-Ditert-butyl-2-(3-iodophenyl)-1,3-benzoxazol-7-ol is a complex organic compound that belongs to the class of benzoxazoles This compound is characterized by the presence of tert-butyl groups, an iodophenyl group, and a benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Ditert-butyl-2-(3-iodophenyl)-1,3-benzoxazol-7-ol typically involves multiple steps, including the introduction of tert-butyl groups, iodination, and the formation of the benzoxazole ring. One common method involves the following steps:

    Introduction of tert-butyl groups: This can be achieved through Friedel-Crafts alkylation using tert-butyl chloride and an appropriate catalyst such as aluminum chloride.

    Iodination: The iodophenyl group can be introduced by treating the precursor compound with iodine monochloride in the presence of a suitable solvent.

    Formation of benzoxazole ring: This step involves the cyclization of the intermediate compound to form the benzoxazole ring, which can be achieved using reagents such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,6-Ditert-butyl-2-(3-iodophenyl)-1,3-benzoxazol-7-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic substitution, where the iodine atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of compounds with different functional groups replacing the iodine atom.

Scientific Research Applications

4,6-Ditert-butyl-2-(3-iodophenyl)-1,3-benzoxazol-7-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,6-Ditert-butyl-2-(3-iodophenyl)-1,3-benzoxazol-7-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the iodophenyl group can enhance its binding affinity to certain targets, while the benzoxazole ring may contribute to its overall stability and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,6-Ditert-butyl-2-(3-bromophenyl)-1,3-benzoxazol-7-ol
  • 4,6-Ditert-butyl-2-(3-chlorophenyl)-1,3-benzoxazol-7-ol
  • 4,6-Ditert-butyl-2-(3-fluorophenyl)-1,3-benzoxazol-7-ol

Uniqueness

4,6-Ditert-butyl-2-(3-iodophenyl)-1,3-benzoxazol-7-ol is unique due to the presence of the iodophenyl group, which can significantly influence its reactivity and interactions. The iodine atom is larger and more polarizable compared to other halogens, which can enhance the compound’s ability to participate in various chemical reactions and interactions.

Properties

IUPAC Name

4,6-ditert-butyl-2-(3-iodophenyl)-1,3-benzoxazol-7-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24INO2/c1-20(2,3)14-11-15(21(4,5)6)17(24)18-16(14)23-19(25-18)12-8-7-9-13(22)10-12/h7-11,24H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSTITZVLOLUZRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C2=C1N=C(O2)C3=CC(=CC=C3)I)O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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